molecular formula C15H19F2N3 B11745710 [(3,5-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856084-51-9

[(3,5-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11745710
CAS No.: 1856084-51-9
M. Wt: 279.33 g/mol
InChI Key: JAVNNTNZMZRWAT-UHFFFAOYSA-N
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Description

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of fluorinated aromatic and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route starts with the preparation of the 3,5-difluorobenzyl bromide, which is then reacted with {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alkanes.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Unique due to its specific combination of fluorinated aromatic and pyrazole moieties.

    (3,5-dichlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with chlorine atoms instead of fluorine.

    (3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})methanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

(3,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

1856084-51-9

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C15H19F2N3/c1-11(2)10-20-4-3-15(19-20)9-18-8-12-5-13(16)7-14(17)6-12/h3-7,11,18H,8-10H2,1-2H3

InChI Key

JAVNNTNZMZRWAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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